1-(3-Isocyanatopropoxy)nonane
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Overview
Description
1-(3-Isocyanatopropoxy)nonane is an organic compound with the molecular formula C13H25NO2 It contains an isocyanate group (-N=C=O) and an ether linkage (-O-)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Isocyanatopropoxy)nonane can be synthesized through the reaction of 3-chloropropyl isocyanate with nonanol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isocyanatopropoxy)nonane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted ethers or amines.
Scientific Research Applications
1-(3-Isocyanatopropoxy)nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanatopropoxy)nonane involves the reactivity of its isocyanate group. This group can react with nucleophiles such as amines and alcohols, forming stable urea or urethane linkages. These reactions are crucial in the formation of polymers and other materials.
Comparison with Similar Compounds
- 1-(3-Isocyanatopropoxy)hexane
- 1-(3-Isocyanatopropoxy)octane
- 1-(3-Isocyanatopropoxy)decane
Comparison: 1-(3-Isocyanatopropoxy)nonane is unique due to its specific chain length, which can influence its physical properties and reactivity. Compared to shorter or longer chain analogs, it may offer a balance of flexibility and stability, making it suitable for specific applications in materials science and polymer chemistry.
Properties
CAS No. |
60852-99-5 |
---|---|
Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-(3-isocyanatopropoxy)nonane |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-11-16-12-9-10-14-13-15/h2-12H2,1H3 |
InChI Key |
KNWHFFNKCMBDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCCN=C=O |
Origin of Product |
United States |
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